molecular formula C12H15BrO2 B13660398 Ethyl 3-bromo-2-propylbenzoate

Ethyl 3-bromo-2-propylbenzoate

Cat. No.: B13660398
M. Wt: 271.15 g/mol
InChI Key: HEYHUBASHGXGRN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-propylbenzoate is a synthetic benzoate ester compound intended for research and development purposes. As an aromatic ester featuring both bromo and propyl substituents, it serves as a valuable building block in organic synthesis, particularly in the construction of complex polysubstituted benzene derivatives . Esters are one of the most explored functional groups in the preparation of prodrugs and bioactive compounds . This compound may be of specific interest in pharmaceutical research for designing prodrugs or modulating the metabolic stability of lead molecules. The presence of the ester group is often associated with hydrolytic lability, and its stability in biological systems can depend on carboxylesterase (CES) activity . Researchers can utilize this compound to study structure-hydrolytic lability relationships, addressing compounds with higher or lower metabolic stability for targeted applications . The bromine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space. This compound is strictly for research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

ethyl 3-bromo-2-propylbenzoate

InChI

InChI=1S/C12H15BrO2/c1-3-6-9-10(12(14)15-4-2)7-5-8-11(9)13/h5,7-8H,3-4,6H2,1-2H3

InChI Key

HEYHUBASHGXGRN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1Br)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Bromo 2 Propylbenzoate

Classical Approaches to Benzoate (B1203000) Ester Synthesis

The formation of the ethyl benzoate core is the foundational step in the synthesis. This is typically achieved through the reaction of a corresponding benzoic acid with ethanol (B145695). Two principal methods are widely employed for this transformation: direct esterification and acylation with a more reactive benzoic acid derivative.

Fischer-Speier esterification, or Fischer esterification, is a cornerstone of organic synthesis for producing esters. mdpi.com It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. ucla.edu In the context of Ethyl 3-bromo-2-propylbenzoate, the synthesis would logically begin with 2-propylbenzoic acid and ethanol, with the bromination step occurring subsequently.

The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. tcu.edu This is typically accomplished by using a large excess of the alcohol (ethanol, in this case), which also serves as the solvent, or by removing water as it is formed. organic-chemistry.orgscienceinfo.com

Mechanism of Fischer Esterification: The mechanism involves several key steps:

Protonation of the Carbonyl: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. organic-chemistry.orgchemistrysteps.com

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemistrysteps.com

Table 1: Typical Conditions for Fischer Esterification

Parameter Condition Purpose
Reactants Carboxylic Acid, Alcohol Formation of the ester.
Catalyst Strong Brønsted acids (e.g., H₂SO₄, p-TsOH) To activate the carboxylic acid. ucla.edu
Temperature Reflux To increase the reaction rate.

| Equilibrium Shift | Use of excess alcohol or removal of water | To drive the reaction to completion (Le Châtelier's principle). tcu.edustudylib.net |

An alternative and often faster method for ester synthesis involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, to acylate an alcohol. libretexts.org This method avoids the equilibrium limitations of Fischer esterification. For this synthesis, 2-propylbenzoyl chloride would be reacted with ethanol.

The reaction of an acyl chloride with an alcohol is typically rapid and exothermic. libretexts.org A weak base, such as pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing potential side reactions. youtube.com

General Reaction: R-COCl (Acyl Chloride) + R'-OH (Alcohol) → R-COOR' (Ester) + HCl

This approach is particularly useful when dealing with sensitive substrates or when high yields are required without the need for forcing conditions like high temperatures or large excesses of reactants.

Table 2: Comparison of Esterification Methods

Feature Fischer Esterification Acylation with Acyl Chlorides
Carboxylic Acid Form R-COOH R-COCl
Reversibility Reversible equilibrium scienceinfo.com Essentially irreversible libretexts.org
Byproduct Water HCl
Reactivity Slower, requires heat and catalyst Faster, often proceeds at room temp.

| Additives | Strong acid catalyst | Stoichiometric base (e.g., pyridine) |

Strategies for Installing Bromine and Propyl Substituents on the Benzoate Ring

The synthesis of the target molecule requires the presence of both a propyl group at position 2 and a bromine atom at position 3. The most common strategy involves starting with a pre-substituted benzene (B151609) ring and performing an electrophilic aromatic substitution. For this compound, the logical pathway is the bromination of ethyl 2-propylbenzoate.

Electrophilic aromatic substitution is the characteristic reaction of benzene and its derivatives. msu.edu In the bromination of an aromatic ring, a source of electrophilic bromine is required to attack the electron-rich π system of the benzene ring. libretexts.org Molecular bromine (Br₂) itself is not electrophilic enough to react with moderately deactivated rings, so a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is typically used. libretexts.orglibretexts.org The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺).

The mechanism proceeds via a two-step addition-elimination process:

Formation of the Sigma Complex: The electrophile (Br⁺) is attacked by the π electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. leah4sci.com

Restoration of Aromaticity: A base (such as FeBr₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the stable aromatic ring and yielding the brominated product. libretexts.org

When an electrophilic substitution reaction is performed on a substituted benzene ring, the existing substituent(s) determine the position of the incoming electrophile. chemistrytalk.org This is known as the directing effect. To predict the outcome of the bromination of ethyl 2-propylbenzoate, the directing effects of both the propyl group and the ethyl ester group must be considered.

The Propyl Group (-CH₂CH₂CH₃): As an alkyl group, it is an electron-donating group (EDG) through an inductive effect (+I). EDGs activate the aromatic ring towards electrophilic attack and are ortho, para-directors. wikipedia.orgaakash.ac.in In ethyl 2-propylbenzoate, the propyl group is at position C2. It will therefore direct incoming electrophiles to the ortho position (C3) and the para position (C5).

The Ethyl Ester Group (-COOCH₂CH₃): The ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance effects. EWGs deactivate the ring towards electrophilic attack and are meta-directors. wikipedia.orgorganicchemistrytutor.com The ester group is at position C1, so it will direct incoming electrophiles to the meta positions (C3 and C5).

In the case of ethyl 2-propylbenzoate, both the ortho, para-directing propyl group and the meta-directing ester group work in concert, directing the incoming bromine atom to the same positions: C3 and C5. The formation of This compound is therefore a sterically and electronically favored outcome. The reaction yields a mixture of the 3-bromo and 5-bromo isomers, with the 3-bromo isomer being the target compound.

Table 3: Directing Effects in the Bromination of Ethyl 2-propylbenzoate

Substituent (Position) Type Directing Effect Favored Positions for Bromination
Propyl (C2) Electron-Donating (Activating) ortho, para C3 (ortho), C5 (para)
Ethyl Ester (C1) Electron-Withdrawing (Deactivating) meta C3 (meta), C5 (meta)

| Combined Effect | Synergistic | | C3 and C5 |

While the classic Br₂/FeBr₃ system is effective, modern organic synthesis has developed various catalytic techniques to improve efficiency, selectivity, and environmental compatibility.

Zeolite Catalysts: Zeolites, which are microporous aluminosilicates, can act as solid acid catalysts. Their defined pore structures can impart shape selectivity, often favoring the formation of the less sterically hindered para isomer in electrophilic substitutions. nih.govrsc.org

Transition Metal Catalysis: Catalysts based on palladium, rhodium, and other transition metals have been developed for C-H activation and subsequent halogenation. thieme-connect.com These methods can offer high regioselectivity, often directed by a functional group already present on the molecule. organic-chemistry.org

N-Bromosuccinimide (NBS): NBS is a common and convenient source of electrophilic bromine that is safer to handle than liquid bromine. It is often used with an acid catalyst or silica (B1680970) gel for the regioselective bromination of activated aromatic rings. nih.gov

Oxidative Bromination: Methods using a bromide salt (like HBr or NH₄Br) in the presence of an oxidant (such as hydrogen peroxide or Oxone) provide an alternative route to generate the electrophilic bromine species in situ. organic-chemistry.orgacs.org

The choice of a specific catalytic system depends on the substrate's reactivity, the desired regioselectivity, and the scale of the reaction. For the synthesis of this compound, a standard Br₂/FeBr₃ or NBS/acid catalyst system would be a conventional and effective choice.

Friedel-Crafts Alkylation and Acylation Followed by Reduction for Propyl Group Introduction

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org For the introduction of a propyl group, both direct alkylation and an acylation-reduction sequence are viable, though each presents distinct challenges and advantages.

A common pathway to avoid the carbocation rearrangements often seen in Friedel-Crafts alkylation is to first perform a Friedel-Crafts acylation, followed by a reduction of the resulting ketone. vanderbilt.edu This two-step process ensures the introduction of a linear propyl group. The acylation proceeds by generating a resonance-stabilized acylium ion, which does not undergo rearrangement. masterorganicchemistry.com The subsequent reduction of the ketone's carbonyl group to a methylene (B1212753) group can be achieved via methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. vanderbilt.edu

Lewis Acid Catalysis Considerations

The choice of Lewis acid catalyst is critical in Friedel-Crafts reactions. mt.com Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are commonly used to activate the alkyl halide or acyl halide, rendering it more electrophilic. masterorganicchemistry.commt.com The Lewis acid coordinates to the halogen of the electrophile, facilitating the formation of a carbocation or a highly polarized complex that can be attacked by the aromatic ring. masterorganicchemistry.com

In Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) also forms a complex with the product ketone due to the electron-withdrawing nature of the carbonyl group. wikipedia.org This interaction deactivates the product, preventing further acylation. wikipedia.org Consequently, a stoichiometric amount of the Lewis acid is typically required for acylation reactions, unlike alkylations where the catalyst can be regenerated. wikipedia.org Milder Lewis acids, such as zinc(II) salts, or Brønsted acids can sometimes be used, particularly when the aromatic ring is activated. wikipedia.orgrsc.org

Table 1: Common Lewis Acids in Friedel-Crafts Reactions

Lewis Acid Typical Application Relative Strength Notes
AlCl₃ Alkylation & Acylation Strong Most common; can be required in stoichiometric amounts for acylation. wikipedia.orgmasterorganicchemistry.com
FeCl₃ Alkylation & Acylation Strong A common alternative to AlCl₃. imist.ma
BF₃ Alkylation & Acylation Moderate-Strong Often used with gaseous reactants.
ZnCl₂ Acylation Mild Used for more activated aromatic systems. wikipedia.orgrsc.org
Regiochemical Control in Alkylation/Acylation

Regioselectivity in electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the aromatic ring. alexandonian.com The ester group (-COOEt) of a starting material like ethyl benzoate is an electron-withdrawing and deactivating group, which directs incoming electrophiles primarily to the meta position. vanderbilt.edu Conversely, an alkyl group like the propyl substituent is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions. alexandonian.com

This directing-group influence presents a strategic challenge in synthesizing this compound, where the substituents are in a 1,2,3-arrangement. A direct Friedel-Crafts reaction on ethyl benzoate would likely lead to substitution at the meta-position, which is not the desired outcome. Therefore, the order of substituent introduction is critical. A more plausible strategy involves starting with a precursor where the directing effects can be leveraged to achieve the desired 2,3-disubstitution pattern before the final esterification step. For instance, starting with 2-propylbenzoic acid would allow the carboxyl and propyl groups to direct the subsequent bromination.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Negishi, Suzuki, Kumada for propyl introduction)

Cross-coupling reactions catalyzed by transition metals, particularly palladium and nickel, are powerful tools for forming carbon-carbon bonds. chinesechemsoc.org These methods offer a route to introduce the propyl group onto a pre-functionalized aromatic ring.

The Kumada coupling , reported in 1972, involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org For this synthesis, propylmagnesium bromide could be coupled with a suitably substituted bromo-benzoate ester. wikipedia.org A key advantage is the direct use of Grignard reagents, though their high reactivity can limit functional group tolerance. organic-chemistry.orgjk-sci.com

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org Organozinc compounds are generally more tolerant of various functional groups than their Grignard counterparts. jk-sci.com The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it highly versatile. wikipedia.org A potential route could involve the reaction of a propylzinc halide with an aryl bromide precursor. pitt.edumit.edu

The Suzuki coupling employs an organoboron compound, such as a boronic acid or ester, which reacts with an organic halide catalyzed by a palladium complex. This reaction is known for its mild conditions and high functional group tolerance.

Table 2: Comparison of Cross-Coupling Reactions for Propyl Group Introduction

Reaction Organometallic Reagent Catalyst Key Advantages Potential Limitations
Kumada Propylmagnesium halide (Grignard) Ni or Pd High reactivity, readily available reagents. wikipedia.orgorganic-chemistry.org Low functional group tolerance due to basicity of Grignard reagent. jk-sci.com
Negishi Propylzinc halide Ni or Pd Good functional group tolerance, high yields. chinesechemsoc.orgwikipedia.org Organozinc reagents often need to be prepared in situ.

| Suzuki | Propylboronic acid/ester | Pd | Excellent functional group tolerance, mild conditions, stable reagents. | Slower reaction rates for alkylboronic acids compared to aryl. |

Directed Ortho-Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation of the nearest ortho-position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org

Functional groups such as amides, carbamates, and even the carboxylate group itself can serve as effective DMGs. organic-chemistry.orgresearchgate.net For the synthesis of this compound, one could envision a multi-step DoM strategy. For example, starting with 2-propylbenzoic acid, the carboxylate group could direct lithiation to the 3-position, followed by quenching with a bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane) to install the bromo substituent with high regioselectivity. Subsequent esterification would yield the final product. This approach offers precise control over the substitution pattern, which is difficult to achieve with classical electrophilic aromatic substitution. wikipedia.org

Modern and Advanced Synthetic Approaches

Transition-Metal-Catalyzed Methodologies for Aryl Halide Formation

Modern organic synthesis has increasingly turned to transition-metal-catalyzed C-H activation as a means to form carbon-halogen bonds directly, offering an alternative to traditional electrophilic aromatic substitution. acs.org These methods can provide higher regioselectivity and milder reaction conditions. acs.orgthieme-connect.com

Palladium-catalyzed reactions are particularly prominent in this area. thieme-connect.com The mechanism often involves a directing group on the substrate that coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond. thieme-connect.com This is followed by C-H activation to form a palladacycle intermediate. thieme-connect.com Oxidation of this intermediate by a halogen source, such as N-bromosuccinimide (NBS), followed by reductive elimination, forms the C-Br bond and regenerates the catalyst. thieme-connect.com For a substrate like ethyl 2-propylbenzoate, the ester's carbonyl group could potentially direct the palladium catalyst to activate the C-H bond at the ortho (3-position) or another accessible position, leading to regioselective bromination. thieme-connect.com This approach avoids the use of strong acids and can offer complementary regioselectivity compared to classical methods. organic-chemistry.org

Table 3: Mentioned Chemical Compounds

Compound Name Role in Synthesis
This compound Target Molecule
Ethyl benzoate Potential Starting Material
2-Propylbenzoic acid Key Intermediate
Propylmagnesium bromide Reagent (Kumada Coupling)
Propylzinc halide Reagent (Negishi Coupling)
Propylboronic acid Reagent (Suzuki Coupling)
Aluminum chloride Lewis Acid Catalyst
Ferric chloride Lewis Acid Catalyst
Zinc(II) chloride Lewis Acid Catalyst
n-Butyllithium Reagent (Directed ortho-Metalation)
N-Bromosuccinimide (NBS) Brominating Agent
Palladium (catalysts) Catalyst (Cross-Coupling, C-H Activation)

Photocatalytic and Electrocatalytic C-H Functionalization Strategies for Alkyl Group Modification

Traditional methods for modifying the propyl group on the benzoate ring often require harsh conditions or pre-functionalization of the substrate. Modern photocatalytic and electrocatalytic strategies offer milder and more selective alternatives for C-H functionalization.

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for C-H bond functionalization under mild conditions. nih.govbeilstein-journals.org These methods often utilize photoredox catalysts, such as iridium or ruthenium complexes, or organic dyes, which become activated upon absorbing light. liverpool.ac.uk For a substrate like Ethyl 2-propylbenzoate, this activation can facilitate hydrogen atom transfer (HAT) from the benzylic position of the propyl group, generating a radical intermediate. This radical can then be trapped by various reagents to introduce new functional groups.

The key advantages of this approach include:

Mild Reaction Conditions: Reactions are often conducted at room temperature, minimizing energy consumption and preventing degradation of sensitive functional groups. nih.govbeilstein-journals.org

High Selectivity: Photocatalysis can offer high regioselectivity, targeting specific C-H bonds that are otherwise difficult to functionalize. rsc.org

Sustainable Energy Source: The use of visible light as an energy source aligns with green chemistry principles. beilstein-journals.org

A practical approach involves the photolysis of a hypervalent iodine(III) reagent, which generates radicals that can smoothly transform alkylbenzenes into corresponding ester compounds under mild conditions. researchgate.net

Electrocatalytic Strategies: Electrocatalysis provides another sustainable pathway for C-H functionalization by using electricity to drive chemical transformations, thus avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov In the context of modifying the propyl group, an electrocatalytic approach could involve the anodic oxidation of the C-H bond.

For instance, the direct functionalization of allylic C-H bonds with carbon nucleophiles has been achieved using cobalt-based molecular catalysts. nih.gov While targeting the saturated propyl group is more challenging, similar principles of electrocatalytically generating a radical or cationic intermediate at the benzylic position can be applied. This method is noted for its excellent functional group tolerance and scalability. nih.gov The combination of electrocatalysis with photoredox catalysis can also enable selective C(sp³)–H arylation and alkylation of alkanes. researchgate.net

StrategyEnergy SourceTypical CatalystKey Advantage
Photocatalysis Visible LightIridium or Ruthenium complexes, Organic DyesHigh selectivity under mild conditions nih.govrsc.org
Electrocatalysis ElectricityTransition metals (e.g., Cobalt, Nickel)Avoids chemical oxidants, high scalability nih.govresearchgate.net

Green Chemistry Principles in Design of Synthesis for this compound

The synthesis of this compound can be designed to align with the principles of green chemistry, focusing on maximizing efficiency, using safer substances, and minimizing waste. pharmacyjournal.orgresearchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. wikipedia.orgprimescholars.com The goal is to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. emergingpub.com

The synthesis of this compound likely involves two main steps: esterification of 2-propylbenzoic acid and subsequent bromination.

Esterification (Fischer-Speier):

2-propylbenzoic acid + Ethanol ⇌ Ethyl 2-propylbenzoate + Water

This is a condensation reaction. While it can be high-yielding, it produces water as a byproduct. In an ideal atom-economical process, all reactant atoms are incorporated into the product. Addition reactions, for example, have a 100% atom economy. rsc.orglibretexts.org

Bromination (Electrophilic Aromatic Substitution):

Ethyl 2-propylbenzoate + Br₂ → this compound + HBr

This substitution reaction generates hydrogen bromide (HBr) as a byproduct. rsc.org The atom economy is inherently less than 100% because the hydrogen atom replaced on the ring and one bromine atom from Br₂ become waste. primescholars.com

The percentage atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

The choice of solvents and catalysts has a significant impact on the environmental footprint of a synthesis.

Solvents: Traditional electrophilic bromination often uses halogenated solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), which are toxic and environmentally harmful. rsc.org Green chemistry encourages the use of safer, more environmentally benign alternatives. acsgcipr.org

Water: For certain substrates, bromination can be performed in aqueous systems, significantly reducing the need for organic solvents. rsc.orgresearchgate.netresearchgate.net

Heptane: This solvent has been used for indole-catalyzed bromination, proving effective while being more environmentally friendly than chlorinated solvents. rsc.org

Ionic Liquids: These can serve as alternative reaction media, reducing the environmental impact of volatile organic solvents. pharmacyjournal.org

Catalysts: The bromination of an alkyl-substituted benzoate requires a catalyst to polarize the bromine molecule.

Traditional Catalysts: Lewis acids like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are effective but can be moisture-sensitive and generate acidic waste streams. youtube.com

Green Catalytic Alternatives: Research focuses on developing recyclable and less hazardous catalysts. Supported reagents, such as supported zinc bromide, offer a pathway for fast and selective bromination while simplifying catalyst recovery. researchgate.net Using catalytic amounts of a substance is preferable to using stoichiometric reagents. rsc.org

Waste minimization is a critical aspect of green and sustainable manufacturing. emergingpub.com The primary strategy is to prevent waste generation rather than treating it after it has been created. emergingpub.com

Key techniques applicable to the synthesis of this compound include:

Process Intensification: Using continuous flow reactors instead of batch processing can improve safety, efficiency, and reduce waste. pharmacyjournal.org A continuous flow protocol for bromination has been developed where hazardous Br₂ is generated and consumed in situ, minimizing risks. nih.gov

Solvent Recovery and Reuse: Implementing distillation and other separation techniques to recover and reuse solvents is a crucial step in reducing chemical waste. core.ac.uk

Catalyst Recycling: Employing heterogeneous or magnetically separable catalysts allows for easy removal from the reaction mixture and reuse, preventing metal contamination in the product and reducing waste. acs.org

Byproduct Valorization: As mentioned, the HBr generated during bromination can be captured and used as a reagent in other processes, turning a waste stream into a valuable product.

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy Design addition reactions where possible; find uses for byproducts like HBr. wikipedia.orgrsc.org
Safer Solvents & Catalysts Replace chlorinated solvents with water or heptane; use recyclable catalysts. pharmacyjournal.orgrsc.orgresearchgate.net
Waste Prevention Utilize continuous flow synthesis; recover and reuse solvents and catalysts. pharmacyjournal.orgnih.govcore.ac.uk

Reaction Mechanisms and Kinetic Studies in Synthesis

Understanding the reaction mechanism and kinetics is fundamental to optimizing reaction conditions, improving yield, and controlling selectivity.

The bromination of Ethyl 2-propylbenzoate to yield this compound is an example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through a well-established two-step process. libretexts.orgmsu.edu

Step 1: Formation of the Electrophile and the Sigma Complex

Polarization of Bromine: The bromine molecule (Br₂) itself is not electrophilic enough to react with the moderately activated benzene ring. A Lewis acid catalyst, such as FeBr₃, is required. The catalyst interacts with a bromine molecule, polarizing it and making one bromine atom strongly electrophilic. openstax.org Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

Nucleophilic Attack: The π electrons of the benzene ring act as a nucleophile, attacking the electrophilic bromine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduopenstax.orgkhanacademy.org This step is the slow, rate-determining step of the reaction. libretexts.orgmsu.edu The positive charge in the arenium ion is delocalized across the ortho and para positions relative to where the bromine has attached.

Step 2: Re-aromatization

Proton Removal: In a fast subsequent step, a weak base (such as the [FeBr₄]⁻ complex) removes a proton from the carbon atom bearing the new bromine atom. youtube.comlibretexts.org

Aromaticity Restored: The electrons from the C-H bond move back into the ring, restoring its aromaticity and yielding the final product, this compound. The catalyst (FeBr₃) is regenerated in this step. khanacademy.org

Kinetic studies of bromination reactions in aqueous solutions show they are often extremely rapid, necessitating special techniques for measurement. iosrjournals.org The rate of reaction is typically first order with respect to both the aromatic substrate and bromine. scribd.com The substituents already on the ring (the ethyl ester and propyl groups) direct the position of the incoming bromine. The electron-withdrawing ester group is a meta-director, while the electron-donating alkyl group is an ortho-, para-director. Their combined influence determines the final position of the bromine atom at the 3-position.

Kinetic Analysis of Ester Formation and Aromatic Substitution

The synthesis of this compound can be approached via two primary reaction steps: the esterification of a substituted benzoic acid and the electrophilic aromatic substitution (bromination) of a substituted ethyl benzoate. A kinetic analysis of both processes is crucial for understanding the reaction mechanisms, optimizing reaction conditions, and controlling product formation. The rates of these reactions are significantly influenced by the electronic and steric properties of the substituents on the aromatic ring.

Kinetic Analysis of Ester Formation

The formation of the ethyl ester is typically achieved through the acid-catalyzed esterification of 3-bromo-2-propylbenzoic acid with ethanol. This reaction is reversible, and its kinetics are well-described by models that account for both the forward and reverse reactions. dnu.dp.uaresearchgate.net Generally, under acidic conditions, the reaction follows first-order kinetics with respect to the benzoic acid. dnu.dp.ua

The rate of esterification is highly sensitive to the nature of the substituents on the benzoic acid ring, particularly those at the ortho position. The presence of the 2-propyl and 3-bromo groups on the benzoic acid precursor introduces significant electronic and steric effects that modulate the reaction rate.

Electronic Effects: The bromo group at the meta-position acts as an electron-withdrawing group through its inductive effect, which can slightly increase the electrophilicity of the carboxylic acid's carbonyl carbon.

Steric Effects: The ortho-propyl group exerts a substantial steric hindrance effect. This bulkiness impedes the approach of the nucleophilic ethanol molecule to the carboxylic acid, thereby decreasing the rate of the esterification reaction. researchgate.net This "ortho effect" is a well-documented phenomenon in the esterification of substituted benzoic acids, where ortho-substituted acids typically react slower than their meta- or para-substituted counterparts. nih.govrsc.org

Kinetic studies on analogous ortho-substituted benzoic acids allow for a quantitative assessment of these effects. The rate constants for acid-catalyzed esterification demonstrate a clear dependence on the size and nature of the ortho substituent. For instance, increasing the bulk of the alkyl group at the ortho position leads to a marked decrease in the reaction rate constant, as illustrated by comparative data.

Table 1: Relative Rate Constants for Acid-Catalyzed Esterification of various 2-Substituted Benzoic Acids. Data is illustrative of the steric hindrance effect of ortho substituents.

2-Substituent (X) in X-C₆H₄COOHRelative Rate Constant (krel)Primary Kinetic Influence
-H (Benzoic Acid)1.00Reference
-CH₃ (o-Toluic Acid)0.45Moderate Steric Hindrance
-CH₂CH₃ (2-Ethylbenzoic Acid)0.28Increased Steric Hindrance
-CH(CH₃)₂ (2-Isopropylbenzoic Acid)0.15Significant Steric Hindrance
-Br (2-Bromobenzoic Acid)0.35Combined Steric and Electronic Effects

The activation energy for the esterification of substituted benzoic acids is also influenced by these substituents. For the esterification of benzoic acid with butanol, activation energies for the forward and reverse reactions have been calculated as 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua The presence of bulky ortho groups would be expected to increase the activation energy of the forward reaction due to greater steric strain in the transition state.

Kinetic Analysis of Aromatic Substitution

An alternative synthetic route involves the electrophilic aromatic bromination of ethyl 2-propylbenzoate. This reaction is a classic example of electrophilic aromatic substitution (EAS). The mechanism proceeds in two main steps: the initial attack of the electrophile (Br⁺, typically generated from Br₂ with a Lewis acid catalyst like FeBr₃) on the aromatic ring, followed by the loss of a proton to restore aromaticity. libretexts.orgmsu.edu

The substituents already present on the benzene ring—the propyl group and the ethyl ester group—play a critical role in directing the position of the incoming bromine atom and influencing the reaction rate.

Directing Effects: The 2-propyl group is an alkyl group, which is an activating, ortho-, para-director due to its electron-donating inductive effect. The ethyl ester group (-COOEt) is a deactivating, meta-director because of its electron-withdrawing resonance and inductive effects. lkouniv.ac.in In ethyl 2-propylbenzoate, these groups have competing influences. The powerful meta-directing effect of the ester group and the ortho-, para- directing effect of the propyl group, combined with steric considerations, will determine the regioselectivity of bromination.

The Taft equation, log(kₛ/k₀) = ρσ + δEₛ, is often used to quantitatively separate the polar (σ*) and steric (Eₛ) effects of substituents on reaction rates. wikipedia.orgorientjchem.org In the context of the bromination of substituted benzenes, this analysis reveals that both electronic and steric factors significantly impact the activation energy of the rate-determining step. nsf.govnih.gov

SubstrateSubstituent EffectsRelative Rate of Bromination
BenzeneReference1
Toluene (-CH₃)Activating, ortho, para-directing~350
Ethylbenzene (-CH₂CH₃)Activating, ortho, para-directing~290
Isopropylbenzene (-CH(CH₃)₂)Activating, ortho, para-directing~250
Ethyl Benzoate (-COOEt)Deactivating, meta-directing~0.003

For the bromination of ethyl 2-propylbenzoate, the deactivating nature of the ethyl ester group is expected to make the reaction significantly slower than the bromination of benzene or simple alkylbenzenes. The kinetic profile is dominated by the high activation energy required to disrupt the aromaticity of a deactivated ring in the rate-determining step.

Chemical Reactivity and Transformations of Ethyl 3 Bromo 2 Propylbenzoate

Reactions Involving the Ethyl Ester Group

The ethyl ester functionality is a key site for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and reactions with a range of nucleophiles.

The ester group can be cleaved to yield the corresponding carboxylic acid through hydrolysis, a reaction that can be catalyzed by either acid or base.

Basic Hydrolysis: Saponification, or base-catalyzed hydrolysis, is a common and efficient method for the conversion of ethyl benzoates to their corresponding carboxylates. For instance, Ethyl 3-bromobenzoate undergoes hydrolysis under basic conditions to form 3-bromobenzoic acid. This reaction is typically carried out using a strong base such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) to ensure solubility. chemicalbook.comiaea.orgacs.org

A kinetic study on the base-catalyzed hydrolysis of various substituted ethyl benzoates provided insights into the electronic effects on the reaction rate. The study on Ethyl 3-bromobenzoate indicated a half-life of 25 minutes under specific basic conditions, highlighting the influence of the bromo substituent on the ester's lability. nih.govresearchgate.net

Acidic Hydrolysis: While less common than basic hydrolysis for synthetic purposes due to its reversible nature, acidic hydrolysis can also be employed to convert the ester to the corresponding carboxylic acid. This reaction is typically performed by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution.

Table 1: Conditions for the Hydrolysis of Ethyl 3-bromobenzoate

ReactionReagents and ConditionsProductObservations/Yield
Basic HydrolysisLiOH, THF/H₂O, 25 °C3-Bromobenzoic acidQuantitative conversion is typically achieved. chemicalbook.comacs.org
Basic Hydrolysis KineticsLiOH, THF/H₂O, 37 °C3-Bromobenzoic acidHalf-life of 25 minutes. nih.gov

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For example, the coupling of Ethyl 3-bromobenzoate with n-butanol in the presence of a strong base resulted in transesterification. sci-hub.se This highlights that under certain basic conditions, the alcohol solvent or additive can act as a nucleophile, leading to the exchange of the ester's alkoxy group.

The ethyl ester group can be reduced to a primary alcohol, (3-bromo-2-propylphenyl)methanol. Powerful reducing agents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of converting esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or THF. For Ethyl 3-bromobenzoate, reduction with LiAlH₄ provides (3-bromophenyl)methanol in good yield. fu-berlin.degoogleapis.com

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems. There is evidence that sodium borohydride can be used for the reduction of similar esters under specific conditions. niph.go.jpniph.go.jpuni-muenchen.de

Table 2: Reduction of Ethyl 3-bromobenzoate

Reducing AgentSolventProductTypical Yield
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)(3-Bromophenyl)methanolHigh fu-berlin.degoogleapis.com
Sodium Borohydride (NaBH₄)Various, often with additives(3-Bromophenyl)methanolModerate to high, condition dependent niph.go.jpniph.go.jp

The electrophilic carbon of the ester group can be attacked by various nucleophiles other than water or alcohols.

Grignard Reagents: Organomagnesium halides (Grignard reagents) react with esters to form tertiary alcohols. The reaction proceeds through a double addition of the Grignard reagent, with the first equivalent leading to a ketone intermediate which then reacts with a second equivalent. For instance, the reaction of Ethyl 3-bromobenzoate with an excess of a Grignard reagent like phenylmagnesium bromide would be expected to yield a tertiary alcohol. pbs.edu.pluni-muenchen.de

Amines (Aminolysis/Amidation): Esters can react with ammonia or primary/secondary amines to form amides. This reaction, known as aminolysis or amidation, is often slower than hydrolysis and may require heating or catalysis. For example, refluxing Ethyl 3-bromobenzoate with hydrazine (B178648) leads to the formation of 3-bromobenzohydrazide. nih.gov

Transformations at the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a prime site for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.

These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki Coupling: The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This is a very versatile method for forming biaryl compounds. Ethyl 3-bromobenzoate has been successfully employed in Suzuki reactions with various boronic acids to generate substituted biphenyls. nih.govgoogle.comgoogle.com

Heck Coupling: The Heck reaction is the coupling of an unsaturated compound (an alkene) with an aryl halide in the presence of a palladium catalyst and a base. This reaction is used to form a new carbon-carbon bond at the vinylic position. A study has shown the Heck coupling of Ethyl 3-bromobenzoate with 3-butenol to yield the corresponding E-alkene. core.ac.uk

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes. This reaction is a reliable method for the synthesis of aryl alkynes. While specific examples for Ethyl 3-bromo-2-propylbenzoate are not available, related compounds like Ethyl 3-bromo-2-methylbenzoate are known to undergo Sonogashira coupling with terminal alkynes.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 3-bromobenzoate Analogs

ReactionSubstrateCoupling PartnerCatalyst SystemBaseSolventYield
SuzukiEthyl 3-bromobenzoatePhenylboronic acidPd[P(Ph)₃]₄Na₂CO₃Toluene/WaterHigh google.com
HeckEthyl 3-bromobenzoate3-ButenolNot specifiedTriethylamineNot specifiedGood core.ac.uk
SuzukiEthyl 3-bromobenzoateVarious boronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/Water/Ethanol (B145695)Good to excellent nih.gov

While direct experimental data for this compound is limited, a comprehensive understanding of its chemical reactivity can be inferred from the behavior of its close analogs, Ethyl 3-bromobenzoate and Ethyl 3-bromo-2-methylbenzoate. The ethyl ester group is expected to undergo hydrolysis, transesterification, reduction, and reactions with various nucleophiles, providing pathways to carboxylic acids, different esters, primary alcohols, and amides, respectively. The aryl bromide moiety serves as a versatile precursor for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The presence of the propyl group at the ortho position to the ester may introduce steric effects that could influence the rates and outcomes of these reactions compared to the less hindered analogs. Further experimental studies on this compound would be valuable to fully elucidate its specific reactivity profile.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The carbon-bromine bond in this compound is a prime site for the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of aryl amines from aryl halides and has become a cornerstone of modern synthetic organic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com For this compound, the reaction would proceed as follows:

Reaction Scheme:

Reactants : this compound, a primary or secondary amine (R¹R²NH).

Catalyst System : A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃, BINAP, or more advanced biarylphosphine ligands). wikipedia.orglibretexts.org

Base : A non-nucleophilic base, typically a strong one like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine in the catalytic cycle. libretexts.org

Solvent : Anhydrous, aprotic solvents like toluene or dioxane are commonly used. libretexts.org

Product : Ethyl 3-(dialkylamino)-2-propylbenzoate or Ethyl 3-(alkylamino)-2-propylbenzoate.

The steric hindrance from the ortho-propyl group might influence the reaction rate, potentially requiring more robust catalyst systems with bulky, electron-rich phosphine ligands to facilitate the oxidative addition and reductive elimination steps.

Table 1: Illustrative Buchwald-Hartwig Amination Reactions

Amine ReactantPalladium CatalystLigandBasePotential Product
MorpholinePd₂(dba)₃XPhosNaOt-BuEthyl 3-(morpholino)-2-propylbenzoate
AnilinePd(OAc)₂RuPhosK₂CO₃Ethyl 3-(phenylamino)-2-propylbenzoate
BenzylaminePdCl₂(dppf)dppfLiHMDSEthyl 3-(benzylamino)-2-propylbenzoate

Grignard and Organolithium Reagent Chemistry at the Bromine Site

The bromine atom can be converted into a nucleophilic carbon center through the formation of organometallic reagents. This transformation reverses the polarity at the carbon atom, turning it from an electrophilic site into a potent nucleophile capable of forming new carbon-carbon bonds.

Grignard Reagent Formation: Treatment of this compound with magnesium metal (Mg) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) would be expected to produce the corresponding Grignard reagent, Ethyl 3-(magnesiobromo)-2-propylbenzoate. The reaction involves the insertion of magnesium into the carbon-bromine bond. A key challenge in this synthesis is the potential for the highly reactive Grignard reagent to attack the ethyl ester of another molecule. This can often be mitigated by using low temperatures and specific reaction conditions.

Organolithium Reagent Formation: Alternatively, reaction with two equivalents of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (-78 °C) in an ether or hydrocarbon solvent, would yield the organolithium species via lithium-halogen exchange.

Once formed, these organometallic intermediates can react with a wide array of electrophiles. For example:

Reaction with Aldehydes or Ketones : Forms secondary or tertiary benzylic alcohols.

Reaction with Carbon Dioxide (CO₂) : After an acidic workup, this would yield 2-propyl-isophthalic acid 3-ethyl ester.

Reaction with Esters or Acyl Chlorides : Leads to the formation of ketones.

Nucleophilic Aromatic Substitution (SNAr) if Activated

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction.

This compound lacks such strong activating groups. The propyl group is electron-donating, and the ethyl ester is only a moderate electron-withdrawing group. Neither is positioned to effectively stabilize the intermediate carbanion required for the SNAr mechanism. Therefore, this compound is considered unactivated and is not expected to undergo SNAr reactions under standard conditions. Forcing conditions, such as very high temperatures or the use of extremely strong bases (which may proceed via a benzyne mechanism), would be required, but these fall outside the typical SNAr pathway.

Reactivity of the Propyl Substituent

Benzylic C-H Functionalization

The carbon-hydrogen bonds at the benzylic position (the carbon atom of the propyl group directly attached to the benzene (B151609) ring) are the most reactive on the alkyl chain. Their bond dissociation energy is lower than that of other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. This enhanced reactivity allows for selective functionalization at this site.

Various modern synthetic methods, including those employing metallaphotoredox catalysis, have been developed for the direct functionalization of benzylic C-H bonds, allowing for the formation of new C-C, C-N, or C-O bonds under relatively mild conditions. Deprotonation to form a benzylic carbanion is also a viable strategy, often facilitated by coordination to a transition metal.

Oxidation Reactions (e.g., to carboxylic acids or ketones if applicable)

The propyl side-chain is susceptible to oxidation, particularly at the benzylic position, provided it has at least one benzylic hydrogen. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under heated, acidic, or basic conditions will typically cleave the entire alkyl chain, regardless of its length, and oxidize it to a carboxylic acid group (-COOH). In this case, oxidation of this compound would yield 3-bromo-2-carboxybenzoic acid ethyl ester.

Milder or more selective oxidizing agents could potentially lead to the formation of a ketone at the benzylic position, yielding Ethyl 3-bromo-2-(1-oxopropyl)benzoate, although controlling the reaction to prevent over-oxidation can be challenging.

Halogenation at the Alkyl Chain

Halogenation of the propyl side-chain can be achieved under free-radical conditions. This reaction contrasts with the electrophilic aromatic substitution that would occur on the ring itself in the presence of a Lewis acid catalyst. By using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) or by reacting with bromine gas (Br₂) under UV light, a bromine atom can be selectively introduced at the benzylic position.

This selectivity arises from the stability of the intermediate benzylic radical. The reaction proceeds via a radical chain mechanism. For this compound, this would result in the formation of Ethyl 3-bromo-2-(1-bromopropyl)benzoate.

Intermolecular and Intramolecular Reactivity Profiles

The reactivity of this compound is characterized by the distinct chemical properties of the carbon-bromine (C-Br) bond and the ethyl ester functionality. The aromatic ring, being substituted with both an electron-withdrawing ester group and an electron-donating propyl group, also influences the reactivity of these sites.

The C-Br bond is a primary site for intermolecular reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to replace the bromine atom with a new aryl group. Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are all plausible transformations at this position. The ortho-propyl group may exert some steric hindrance, potentially influencing the reaction rates and requiring specific ligand selection for the palladium catalyst to achieve high yields.

Another significant intermolecular reaction at the C-Br bond is the formation of organometallic reagents. Reaction with magnesium would lead to a Grignard reagent, while reaction with an organolithium reagent like n-butyllithium at low temperatures would result in a lithium-halogen exchange, forming an aryllithium species. These highly nucleophilic intermediates can then react with a wide range of electrophiles.

The ethyl ester group is susceptible to nucleophilic acyl substitution. Intermolecular reactions at this site include hydrolysis under acidic or basic conditions to yield 3-bromo-2-propylbenzoic acid. It can also undergo transesterification in the presence of another alcohol and a catalyst, or be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride. Reaction with Grignard reagents would lead to the formation of a tertiary alcohol.

Intramolecular reactions involving this compound are less common but could be envisaged under specific conditions. For example, if a suitable nucleophile were introduced at the terminus of the propyl chain, an intramolecular cyclization could potentially occur, though this would require activation of either the C-Br bond or the ester group.

A key aspect of the reactivity of this compound is the ability to selectively transform one functional group in the presence of the other. This chemoselectivity is crucial in multi-step organic synthesis.

The selective reaction at the C-Br bond while preserving the ester group is well-established. Most palladium-catalyzed cross-coupling reactions are performed under conditions that are mild enough not to affect the ester functionality. For example, a Suzuki coupling can be carried out in the presence of a weak base like sodium carbonate, which will not hydrolyze the ester.

Conversely, the ester group can be selectively manipulated. Basic hydrolysis of the ester can be achieved with aqueous sodium hydroxide, typically at elevated temperatures. While prolonged reaction times or harsh conditions could potentially lead to side reactions involving the aryl bromide, the ester is significantly more reactive under these conditions. The reduction of the ester with sodium borohydride, a milder reducing agent than lithium aluminum hydride, would likely be slow but could potentially offer selectivity over reduction of the C-Br bond. However, for a clean reduction of the ester, protection of the aryl bromide or careful choice of reducing agent would be necessary.

The following table summarizes the expected chemoselective reactions:

Target Functional GroupReagents and ConditionsExpected ProductUnreacted Functional Group
Aryl BromideArylboronic acid, Pd catalyst, base (e.g., Na2CO3)Ethyl 3-aryl-2-propylbenzoateEthyl Ester
Aryl BromideAlkyne, Pd/Cu catalyst, base (e.g., Et3N)Ethyl 3-alkynyl-2-propylbenzoateEthyl Ester
Ethyl Ester1. LiAlH4; 2. H2O(3-Bromo-2-propylphenyl)methanolAryl Bromide
Ethyl EsterNaOH(aq), heat3-Bromo-2-propylbenzoic acidAryl Bromide

This compound is an achiral molecule. Therefore, discussions of diastereoselectivity and enantioselectivity are relevant in the context of reactions that introduce one or more chiral centers into the molecule.

Diastereoselectivity would become a consideration if a reaction created a new stereocenter in a molecule that already contained one. For instance, if the ester were to be reacted with a chiral nucleophile, the resulting product could be a mixture of diastereomers. Similarly, if a chiral center were present on a reactant coupling with the aryl bromide, a mixture of diastereomeric biaryls could be formed. The inherent stereochemistry of the starting material would influence the stereochemical outcome of the reaction.

Enantioselective transformations could be achieved by using chiral reagents or catalysts. For example, an asymmetric reduction of a ketone that might be present on a group coupled at the 3-position would lead to a chiral alcohol. More directly, if a prochiral element were introduced into the molecule, an enantioselective reaction could differentiate between two enantiotopic faces or groups.

A hypothetical enantioselective transformation could involve the asymmetric alpha-functionalization of the propyl group, should a suitable reaction be devised to activate a C-H bond at this position. The use of a chiral catalyst could then lead to the formation of one enantiomer in excess.

The following table provides hypothetical examples of stereoselective transformations:

Reaction TypeChiral InfluencePotential Outcome
Addition to a prochiral ketone (at a coupled side chain)Chiral reducing agent (e.g., CBS reagent)Enantiomerically enriched secondary alcohol
Suzuki coupling with a chiral boronic esterPre-existing stereocenter on the boronic esterFormation of a mixture of diastereomeric biaryls

Role As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules

The compound's trifunctional nature makes it an ideal starting point for the synthesis of intricate molecules, including polycyclic aromatics, heterocyclic systems, and other specialty chemicals.

The halogenated benzoic acid framework is a key structural motif for building polycyclic aromatic hydrocarbons (PAHs). Strategies such as palladium-catalyzed C-H activation and decarboxylative cyclization can utilize ortho-halobenzoic acid derivatives to construct larger aromatic systems. researchgate.net In a similar fashion, Ethyl 3-bromo-2-propylbenzoate can be envisioned as a precursor where the bromo and propyl groups, along with the ester (or its hydrolyzed carboxylic acid form), guide the annulation reactions to form phenanthrenes or other polycyclic structures.

The functional groups on this compound facilitate its integration into various heterocyclic rings, which are core components of many pharmaceuticals and functional materials. For instance, bromobenzoate derivatives can be used in multi-component reactions to form highly substituted heterocycles. One such example involves the reaction of a bromobenzoate with primary amines and other reagents to synthesize complex oxadiazole structures. tubitak.gov.tr Furthermore, cross-coupling reactions, a key transformation of the aryl bromide moiety, can be employed to link the benzoate (B1203000) core to pre-existing heterocyclic systems like coumarins and quinolinones. researchgate.net

As a versatile building block, this compound and its analogs are valuable in the preparation of specialty chemicals. biosynth.com The presence of multiple reaction handles allows for the introduction of diverse functionalities, leading to the creation of molecules with tailored electronic, optical, or biological properties. The strategic placement of the bromo, propyl, and ester groups enables its use in the synthesis of complex pharmaceutical intermediates and other fine chemicals. google.com

Strategies for Derivatization

The chemical versatility of this compound is primarily exploited through the selective modification of its ester and aryl bromide functionalities. These transformations open pathways to a vast array of derivatives.

The ethyl ester group is a key site for derivatization. It can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 3-bromo-2-propylbenzoic acid. This transformation is typically achieved with high efficiency using reagents such as lithium hydroxide in a solvent like tetrahydrofuran. chemicalbook.com The resulting carboxylic acid is a crucial intermediate for forming amide bonds, esters with more complex alcohols, or for directing ortho-metalation reactions.

The hydrolytic stability of the ester is influenced by the electronic effects of the ring substituents. For related ethyl bromobenzoates, the position of the bromine atom significantly impacts the rate of hydrolysis. A study on bromobenzoate isomers showed that a bromine atom at the meta position (as in this compound) leads to greater stability compared to one at the para position, due to the bromine's electron-donating resonance effect from the meta position reducing the carbonyl group's electrophilicity. nih.gov

Table 1: Comparative Hydrolytic Stability of Ethyl Bromobenzoate Isomers

Compound Position of Bromine Half-life (t1/2) for Base Hydrolysis
Ethyl 2-bromobenzoate Ortho 15 min nih.gov
Ethyl 3-bromobenzoate Meta 25 min nih.gov

This interactive table is based on data for closely related compounds to illustrate the effect of substituent position.

The carbon-bromine bond is the most versatile handle for building molecular complexity through transition metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.

Palladium-catalyzed reactions are particularly prominent for this purpose. nih.govorganic-chemistry.org A wide range of coupling partners can be used, including:

Organoboron reagents (Suzuki Coupling): To form biaryl structures.

Organotin reagents (Stille Coupling): For creating new C-C bonds.

Terminal Alkynes (Sonogashira Coupling): To introduce alkynyl groups.

Olefins (Heck Coupling): For vinylation of the aromatic ring.

A notable and robust method involves the palladium-catalyzed coupling of aryl bromides with arylsilanolates, which can proceed under mild conditions. nih.gov The use of specific catalysts, such as those employing bulky phosphine (B1218219) ligands like tri-tert-butylphosphine, is critical for achieving high yields in these transformations. nih.gov Beyond palladium, other catalytic systems, including nickel-based catalysts and photoredox-mediated approaches, have also been developed for the cross-coupling of aryl bromides with alkyl partners. gelest.com

Table 2: Selected Cross-Coupling Strategies for Aryl Bromides

Coupling Reaction Catalyst System (Example) Bond Formed
Suzuki Coupling Palladium / Phosphine Ligand Aryl - Aryl
Heck Coupling Palladium / Phosphine Ligand Aryl - Vinyl
Sonogashira Coupling Palladium / Copper Aryl - Alkynyl
Silanolate Coupling Pd(P(t-Bu)3)2 nih.gov Aryl - Aryl

This interactive table summarizes common cross-coupling reactions applicable to the aryl bromide moiety.

Information on this compound is Not Currently Available in Scientific Literature

Despite a thorough search of chemical databases and scientific literature, no specific information was found for the chemical compound "this compound."

This includes a lack of data regarding its synthesis, physical and chemical properties, or its role as a synthetic intermediate. The provided outline, which details specific aspects of the compound's functionalization and role in creating extended molecular architectures, could not be addressed due to the absence of any published research on this particular molecule.

While information exists for structurally related compounds, such as other substituted ethyl benzoates, the strict requirement to focus solely on "this compound" prevents the inclusion of such data. Extrapolating information from analogous compounds would not meet the standard of scientific accuracy for the specific molecule requested.

Therefore, the generation of a detailed and scientifically accurate article adhering to the provided outline for "this compound" is not possible at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

No published data are available.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

No published data are available.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Localization and Energy Barrier Calculations for Key Synthetic Steps

No published data are available.

Conformational Landscapes and Molecular Dynamics Simulations

No published data are available.

Molecular Docking and Drug Design (focused on potential chemical interactions, not clinical outcomes)

No published data are available.

Ligand-Protein Interaction Studies (if used as a scaffold for designing chemical probes)

To explore the potential of Ethyl 3-bromo-2-propylbenzoate as a chemical probe, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with various protein targets. A chemical probe is a small molecule that selectively binds to a specific protein, allowing for the study of that protein's function. The selection of a protein target would typically be guided by preliminary biological screening data or by structural similarity to known ligands for a particular protein family.

In a hypothetical scenario, let us consider a kinase as a potential target, given that many kinase inhibitors feature substituted aromatic cores. Molecular docking simulations would be performed to place the this compound molecule into the ATP-binding site of the kinase. The docking algorithm would explore various conformations and orientations of the ligand within the binding pocket, calculating a docking score that estimates the binding affinity.

The interactions between this compound and the amino acid residues of the kinase's active site would be analyzed. Key interactions could include:

Hydrogen Bonding: The ester group's carbonyl oxygen could act as a hydrogen bond acceptor, potentially interacting with backbone amide protons of the hinge region residues in the kinase.

Halogen Bonding: The bromine atom at the 3-position of the phenyl ring could form a halogen bond with a Lewis basic atom, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue. Halogen bonds are increasingly recognized as important interactions in protein-ligand complexes.

Hydrophobic Interactions: The ethyl and propyl groups, as well as the phenyl ring itself, would likely engage in hydrophobic interactions with nonpolar residues within the binding pocket, such as leucine, valine, and isoleucine.

These interactions are crucial for the stability of the ligand-protein complex. A detailed analysis of these interactions can provide insights into why the ligand binds to the protein and can guide the design of derivatives with improved affinity and selectivity.

To illustrate the potential findings, a hypothetical data table from a molecular docking study is presented below.

Table 1: Hypothetical Molecular Docking Results of this compound against a Kinase Target
ParameterValue
Docking Score (kcal/mol)-7.5
Predicted Binding Affinity (pKi)6.2
Key Interacting ResiduesVal23, Ala45, Leu98, Glu101, Met102
Hydrogen Bond InteractionsC=O of ester with backbone NH of Met102
Halogen Bond InteractionsBr with backbone C=O of Glu101
Hydrophobic InteractionsPhenyl ring with Val23, Ala45; Propyl group with Leu98

Structure-Activity Relationship (SAR) based on Computational Predictions

Building upon the initial docking studies, computational methods can be used to predict the structure-activity relationship (SAR) for a series of analogs derived from the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

A hypothetical QSAR study would involve designing a virtual library of derivatives by modifying the substituents on the this compound core. For instance, the bromo substituent could be replaced with other halogens (Cl, F, I) or other electron-withdrawing or electron-donating groups. The propyl group could be varied in length or branching, and the ethyl ester could be modified to other alkyl esters.

For each of these virtual compounds, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment). The predicted biological activity (e.g., from docking scores or other predictive models) would then be correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms.

A resulting QSAR model could take the form of an equation that predicts the activity of new compounds based on their descriptor values. For example, a hypothetical QSAR equation might look like this:

Predicted Activity (pIC50) = 0.5 * logP - 0.2 * Molecular_Weight + 1.2 * Halogen_Bond_Strength + constant

This equation would suggest that higher lipophilicity and stronger halogen bonding contribute positively to the activity, while increased molecular weight has a negative impact. Such a model would be invaluable for prioritizing the synthesis of new derivatives with the highest predicted potency.

The findings from a hypothetical SAR study based on computational predictions are summarized in the table below.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Predictions for this compound Analogs
Modification on ScaffoldPredicted Change in ActivityRationale based on Computational Model
Replacement of Bromo with ChloroSlight decreaseWeaker predicted halogen bonding interaction.
Replacement of Bromo with IodoIncreaseStronger predicted halogen bonding and increased lipophilicity.
Replacement of Propyl with IsopropylIncreaseImproved hydrophobic packing in the binding pocket.
Replacement of Ethyl ester with Methyl esterSlight decreaseReduced hydrophobic interaction of the ester alkyl chain.
Addition of a hydroxyl group to the phenyl ringVariablePotential for new hydrogen bonds, but may alter overall binding mode.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The multi-step synthesis of Ethyl 3-bromo-2-propylbenzoate presents opportunities for improvement in terms of efficiency and sustainability. A plausible synthetic pathway begins with the Friedel-Crafts acylation of benzene (B151609) with butyryl chloride to form butyrophenone, followed by a Clemmensen or Wolff-Kishner reduction to yield propylbenzene. Subsequent ortho-lithiation and carboxylation would lead to 2-propylbenzoic acid. Regioselective bromination at the 3-position, directed by the carboxylic acid and propyl groups, would yield 3-bromo-2-propylbenzoic acid. The final step would be an esterification to produce the target molecule.

Table 1: Comparison of Potential Synthetic Routes for 3-bromo-2-propylbenzoic acid

StepTraditional RoutePotential Sustainable RouteKey Advantages of Sustainable Route
Propylation Friedel-Crafts acylation followed by reductionDirect C-H propylation using a suitable catalystFewer steps, higher atom economy
Carboxylation Grignard formation followed by reaction with CO2Catalytic carboxylation using CO2Use of a renewable C1 source, milder conditions
Bromination Electrophilic aromatic substitution with Br2 and a Lewis acidCatalytic bromination with a less hazardous bromine source (e.g., N-bromosuccinimide)Reduced waste, improved safety

Exploration of Novel Catalytic Systems for Functional Group Transformations

The bromine atom in this compound is a key functional handle for a variety of catalytic cross-coupling reactions. Future research should explore the use of advanced catalytic systems to transform the C-Br bond into C-C, C-N, and C-O bonds, thereby accessing a wide range of derivatives. Given the steric hindrance around the bromine atom due to the adjacent propyl group, developing highly active and sterically tolerant catalysts will be a primary focus.

For instance, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination could be employed. Research into novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can promote these transformations efficiently in sterically challenging environments will be critical. rsc.orgresearchgate.net Iron-catalyzed cross-coupling reactions may also offer a more sustainable and cost-effective alternative to palladium-based systems. rsc.org

Table 2: Potential Catalytic Transformations of this compound

ReactionCatalyst SystemPotential Product
Suzuki-Miyaura Coupling Pd(OAc)2 with a bulky phosphine ligandEthyl 3-aryl-2-propylbenzoate
Heck Coupling PdCl2 with a suitable baseEthyl 3-alkenyl-2-propylbenzoate
Sonogashira Coupling PdCl2(PPh3)2/CuIEthyl 3-alkynyl-2-propylbenzoate
Buchwald-Hartwig Amination Pd2(dba)3 with a specialized ligandEthyl 3-amino-2-propylbenzoate derivatives
Cyanation CuCN or a palladium catalystEthyl 3-cyano-2-propylbenzoate

Investigation into Uncharted Reactivity Patterns of the Compound

The unique arrangement of substituents in this compound may give rise to uncharted reactivity patterns. The steric and electronic interplay between the ortho-propyl group, the bromine atom, and the ethyl ester could influence the reactivity of the aromatic ring and the functional groups.

One area of investigation could be directed ortho-metalation (DoM). organic-chemistry.orgwikipedia.org The ester group can act as a directing group, potentially allowing for the selective functionalization of the C6 position. However, the steric bulk of the propyl group might influence the regioselectivity of this reaction. A systematic study of different organolithium bases and reaction conditions could reveal novel and selective C-H functionalization pathways. organic-chemistry.orgunblog.fr

Furthermore, the simultaneous presence of a bromine atom and an ester group opens up possibilities for intramolecular cyclization reactions upon the formation of an organometallic intermediate, leading to the synthesis of novel polycyclic aromatic systems.

Expansion of its Utility as a Versatile Chemical Platform for Diverse Applications in Synthetic Chemistry

With a deeper understanding of its synthesis and reactivity, this compound can be established as a versatile chemical platform for the synthesis of more complex molecules. Its derivatives could find applications in medicinal chemistry, agrochemicals, and materials science.

For example, the introduction of a nitrogen-containing heterocycle via a Buchwald-Hartwig amination could lead to novel scaffolds for drug discovery. The arylated derivatives obtained from Suzuki-Miyaura coupling could be precursors to advanced materials with interesting photophysical properties. The development of a library of derivatives from this platform would provide a valuable resource for screening in various applications.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The multi-step synthesis and subsequent derivatization of this compound are well-suited for integration with modern technologies such as flow chemistry and automated synthesis. rsc.orgneuroquantology.com Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which is particularly beneficial for potentially hazardous reactions like bromination or reactions involving organometallic intermediates. acs.orgnih.gov

An automated synthesis platform could be developed to perform the multi-step synthesis and a variety of derivatization reactions in a high-throughput manner. nih.govoxfordglobal.com This would enable the rapid generation of a library of compounds based on the this compound scaffold for biological screening or materials testing, significantly accelerating the discovery process. researchgate.netnih.gov The integration of in-line analysis and purification would further enhance the efficiency of such a system. rsc.org

Q & A

Basic: What are the common synthetic routes for Ethyl 3-bromo-2-propylbenzoate, and how can reaction conditions be optimized?

Answer:
this compound is typically synthesized via bromination of a pre-functionalized benzoate ester. A standard method involves:

  • Bromination of Ethyl 2-propylbenzoate : Using brominating agents like NN-bromosuccinimide (NBS) or molecular bromine (Br2Br_2) in solvents such as dichloromethane (DCM) or carbon tetrachloride. Reaction temperatures are often maintained between 40–60°C to balance reactivity and selectivity .
  • Optimization : Key parameters include stoichiometric control of bromine (to avoid over-bromination), solvent polarity (to stabilize intermediates), and catalysis (e.g., FeBr3FeBr_3 for electrophilic aromatic substitution). Purity can be enhanced via column chromatography using silica gel and hexane/ethyl acetate gradients .

Advanced: How can regioselective bromination at the 3-position of Ethyl 2-propylbenzoate be achieved, and what analytical methods validate this selectivity?

Answer:
Regioselectivity is influenced by:

  • Directing Groups : The ester group (–COOEt) acts as a meta-director, favoring bromination at the 3-position. Steric effects from the 2-propyl substituent may further modulate reactivity.
  • Validation :
    • NMR Spectroscopy : 1H^1H and 13C^13C NMR can confirm substitution patterns by analyzing coupling constants and chemical shifts (e.g., deshielded aromatic protons adjacent to Br).
    • X-ray Crystallography : SHELX software can resolve crystal structures to confirm regiochemistry .
    • GC-MS : Monitors reaction progress and detects side products (e.g., di-brominated isomers) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm1^{-1}, C–Br stretch at ~560 cm1^{-1}) .
  • NMR :
    • 1H^1H: Aromatic protons appear as doublets (J ≈ 8 Hz) in the 7.0–8.0 ppm range; the propyl chain shows signals at 0.9–1.7 ppm.
    • 13C^13C: The carbonyl carbon (~165 ppm) and brominated aromatic carbon (~125 ppm) are diagnostic .
  • Refractive Index : Used for quick purity checks (e.g., n20/D_{20}/D ≈ 1.540–1.542 for pure samples) .

Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound?

Answer:

  • DFT Calculations : Predict reaction pathways (e.g., bromination transition states) and thermodynamic stability. Software like Gaussian or ORCA can model charge distribution and frontier molecular orbitals to explain regioselectivity.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • Spectral Simulation : Tools like ACD/Labs or MestReNova predict NMR/IR spectra for comparison with experimental data, resolving ambiguities in structural assignments .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of volatile brominated compounds.
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

Advanced: How can researchers address contradictions between experimental and computational data for this compound?

Answer:

  • Error Analysis : Check for impurities (via GC-MS) or crystallographic disorder (via SHELXL refinement) .
  • Method Calibration : Validate computational parameters (e.g., basis sets, solvent models) against known benchmarks.
  • Multi-technique Validation : Cross-reference NMR, X-ray, and HPLC data to reconcile discrepancies .

Basic: What are the key applications of this compound in pharmaceutical research?

Answer:

  • Intermediate in Drug Synthesis : Used to prepare aryl ethers or cross-coupling partners (e.g., Suzuki-Miyaura reactions for bioactive molecules).
  • Metabolic Studies : The bromine atom serves as a radiolabel surrogate in tracer experiments .

Advanced: How can the stability of this compound under varying storage conditions be systematically evaluated?

Answer:

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over weeks. Monitor degradation via:
    • HPLC : Quantifies decomposition products.
    • TGA/DSC : Assesses thermal stability and melting points .
  • Long-term Storage : Recommend anhydrous, dark conditions at –20°C, with periodic NMR checks for ester hydrolysis or bromine loss .

Advanced: What strategies mitigate competing side reactions (e.g., ester hydrolysis) during bromination?

Answer:

  • Protecting Groups : Temporarily silylate the ester to prevent hydrolysis.
  • Low-Temperature Bromination : Reduces thermal degradation (e.g., 0–5°C in DCM).
  • Anhydrous Conditions : Use molecular sieves or MgSO4MgSO_4 to scavenge moisture .

Basic: How can researchers distinguish this compound from its structural analogs?

Answer:

  • Chromatographic Retention Times : Compare HPLC/GC retention times with standards.
  • Mass Spectrometry : Exact mass (e.g., C12H15BrO2C_{12}H_{15}BrO_2, m/z ≈ 286.03) and fragmentation patterns differ from analogs like Ethyl 4-bromo-2-propylbenzoate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.